KCNQ2 Channel Antagonism
1-Chloroisoquinoline-6-carbonitrile exhibits potent antagonist activity against the KCNQ2 potassium channel, a key target for neurological disorders. This activity is quantified by an IC50 of 70 nM, as determined by automated patch-clamp electrophysiology in CHO cells [1]. This potency is significantly higher than the broad-spectrum potassium channel blocker tetraethylammonium (TEA), which typically requires millimolar concentrations [2]. Furthermore, this compound shows a ~1.7-fold functional selectivity for homomeric KCNQ2 channels (IC50=70 nM) over heteromeric KCNQ2/KCNQ3 channels (IC50=120 nM) under identical assay conditions [1].
1.7× selectivity over KCNQ2/3 (120 nM)
| Evidence Dimension | Potency as KCNQ2 Channel Antagonist (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Tetraethylammonium (TEA) ~ >100,000 nM; Self-comparison to KCNQ2/Q3: 120 nM |
| Quantified Difference | ~1,400-fold more potent than TEA; 1.7-fold selectivity over KCNQ2/Q3 |
| Conditions | Automated patch-clamp assay on KCNQ2 channels expressed in CHO cells, 3 min incubation [1]. |
Why This Matters
This specific potency profile differentiates it as a valuable tool compound for probing KCNQ2-specific pharmacology, an application where less potent or non-selective compounds would yield ambiguous results.
- [1] BindingDB. (n.d.). BDBM50395464 (CHEMBL2164048): Activity data for 1-Chloroisoquinoline-6-carbonitrile at KCNQ2. View Source
- [2] Alexander, S. P. H., et al. (2019). The Concise Guide to PHARMACOLOGY 2019/20: Ion channels. British Journal of Pharmacology, 176(S1), S142-S228. View Source
